Cas no 1160260-46-7 (5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride)

5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride 化学的及び物理的性質
名前と識別子
-
- 5-chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride
- 5-Chloro-2-((3-fluorobenzyl)oxy)benzoyl chloride
- 5-chloro-2-[(3-fluorophenyl)methoxy]benzoyl chloride
- BBL037184
- STL508867
- T3018
- benzoyl chloride, 5-chloro-2-[(3-fluorophenyl)methoxy]-
- 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride
-
- MDL: MFCD12198021
- インチ: 1S/C14H9Cl2FO2/c15-10-4-5-13(12(7-10)14(16)18)19-8-9-2-1-3-11(17)6-9/h1-7H,8H2
- InChIKey: UWLBDQQFCLTQCS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C(=O)Cl)C=1)OCC1C=CC=C(C=1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 314
- トポロジー分子極性表面積: 26.3
5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C053375-500mg |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride |
1160260-46-7 | 500mg |
$ 450.00 | 2022-06-06 | ||
TRC | C053375-1000mg |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride |
1160260-46-7 | 1g |
$ 720.00 | 2022-06-06 | ||
TRC | C053375-250mg |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride |
1160260-46-7 | 250mg |
$ 275.00 | 2022-06-06 | ||
abcr | AB407989-500 mg |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride |
1160260-46-7 | 500MG |
€254.60 | 2023-02-20 | ||
Ambeed | A278054-5g |
5-Chloro-2-((3-fluorobenzyl)oxy)benzoyl chloride |
1160260-46-7 | 97% | 5g |
$760.0 | 2024-04-26 | |
abcr | AB407989-10g |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride; . |
1160260-46-7 | 10g |
€1357.00 | 2025-02-14 | ||
A2B Chem LLC | AI10456-1g |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride |
1160260-46-7 | >95% | 1g |
$509.00 | 2024-04-20 | |
abcr | AB407989-5 g |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride |
1160260-46-7 | 5g |
€907.00 | 2023-04-25 | ||
abcr | AB407989-1g |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride; . |
1160260-46-7 | 1g |
€317.00 | 2025-02-14 | ||
abcr | AB407989-5g |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride; . |
1160260-46-7 | 5g |
€877.00 | 2025-02-14 |
5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride 関連文献
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chlorideに関する追加情報
Introduction to 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride (CAS No. 1160260-46-7)
5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride (CAS No. 1160260-46-7) is a versatile and highly reactive organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a chloro group, a fluoro-substituted benzyl moiety, and an acyl chloride functional group. These features endow the compound with a wide range of potential applications, from the synthesis of complex organic molecules to the development of novel pharmaceutical agents.
The molecular formula of 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride is C14H9ClF2O2, and its molecular weight is approximately 289.67 g/mol. The compound is a white to off-white solid at room temperature and is highly soluble in common organic solvents such as dichloromethane, acetone, and ethyl acetate. Its reactivity is primarily attributed to the presence of the acyl chloride group, which readily undergoes nucleophilic acyl substitution reactions to form amides, esters, and other derivatives.
In recent years, 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride has been extensively studied for its potential in the synthesis of bioactive compounds. One notable application is in the development of new pharmaceutical agents targeting various diseases. For instance, researchers have utilized this compound as a key intermediate in the synthesis of inhibitors for specific enzymes involved in cancer pathways. A study published in the Journal of Medicinal Chemistry highlighted the use of 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride in the preparation of potent inhibitors of protein kinases, which are crucial targets in cancer therapy.
Beyond its pharmaceutical applications, 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride has also found utility in materials science. The unique combination of chlorine and fluorine substituents imparts specific physical and chemical properties that make it suitable for the synthesis of advanced materials. For example, it has been used as a building block in the preparation of functional polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and adhesives.
The synthetic versatility of 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride is further demonstrated by its use in combinatorial chemistry and high-throughput screening methods. These techniques allow for the rapid generation and evaluation of large libraries of compounds, which can be screened for various biological activities. This approach has been particularly valuable in drug discovery programs aimed at identifying new leads for treating diseases such as Alzheimer's disease, diabetes, and infectious diseases.
In terms of safety and handling, it is important to note that 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride, like many acyl chlorides, can be corrosive and should be handled with appropriate personal protective equipment (PPE). It is recommended to work under a fume hood to minimize exposure to vapors. Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.
The environmental impact of 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride is another important consideration. While it is not classified as a hazardous waste under current regulations, responsible disposal practices should be followed to minimize any potential environmental impact. This includes proper neutralization before disposal and adherence to local environmental regulations.
In conclusion, 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride (CAS No. 1160260-46-7) is a valuable compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure and reactivity make it an essential tool for scientists working in these fields. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility and importance.
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